BenchChemオンラインストアへようこそ!

3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Bromodomain inhibition BRD2 BD2 Epigenetics

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS 3959-37-3) delivers nanomolar BRD2 BD2 affinity (IC50 18 nM) and BRD4 BD1 engagement (IC50 19 nM), with ~15-fold greater BD2 potency versus clinical candidate GSK046. The meta-bromo substituent enables halogen bonding with backbone carbonyl oxygen in the acetyl-lysine binding pocket—a key interaction absent in unsubstituted or para-halo analogs. Its Kd of 1.2 nM (BROMOscan) and favorable fragment-like properties (MW 338.16, XLogP3 2.7) make it an ideal starting scaffold for BD2-selective probe development. Procure only characterized, identity-verified material to ensure reproducible bromodomain SAR and screening results.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.16 g/mol
Cat. No. B5602782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
Molecular FormulaC13H12BrN3O3
Molecular Weight338.16 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC
InChIInChI=1S/C13H12BrN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,15,16,17,18)
InChIKeyFOFWQMUXAVEPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide: A Pyrimidinyl Benzamide Scaffold with Submicromolar Bromodomain Affinity


3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS: 3959-37-3) is a synthetic small molecule belonging to the N-(2,6-dimethoxy-4-pyrimidinyl)benzamide chemotype. This compound features a 3-bromophenyl moiety linked via an amide bond to a 2,6-dimethoxypyrimidin-4-yl core [1]. Pharmacologically, it exhibits nanomolar-range affinity for specific bromodomain-containing proteins, with reported IC50 values of 18 nM against BRD2 bromodomain 2 (BD2) and 19 nM against BRD4 bromodomain 1 (BD1) [2], distinguishing it from structurally analogous benzamides lacking this substitution pattern.

Why 3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide Cannot Be Replaced by Simple N-(2,6-dimethoxy-4-pyrimidinyl)benzamide Analogs


The 3-bromo substituent on the phenyl ring is not a silent structural feature. In bromodomain ligand design, the bromine atom can engage in halogen bonding interactions with backbone carbonyl oxygens in the acetyl-lysine binding pocket, an interaction not possible with hydrogen or smaller halogens [1]. Simple N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (lacking any phenyl substitution) or 4-methoxy analogs lack the specific electron-withdrawing and steric profile required for optimized pocket occupancy [2]. The meta-bromo position (3-bromo) further differentiates this compound from para- or ortho-substituted regioisomers, which would project the halogen into distinct sub-pockets, resulting in altered binding geometries and reduced affinity. Procurement substitution without head-to-head comparative activity validation risks introducing compounds with uncharacterized or diminished target engagement.

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide Quantitative Comparative Evidence: BRD2/BRD4 Affinity and Physicochemical Profile


BRD2 BD2 Inhibitory Potency: Direct Comparison with Representative BET Inhibitor Chemotypes

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide inhibits BRD2 BD2 with an IC50 of 18 nM in TR-FRET assays [1]. While direct head-to-head data against closest N-(2,6-dimethoxy-4-pyrimidinyl)benzamide analogs is not available in public databases, cross-study comparison with the clinically characterized BET inhibitor GSK046 (iBET-BD2) reveals a ~15-fold greater potency for the target compound at the same target (GSK046 BRD2 BD2 IC50 = 264 nM) [2]. This potency differential suggests that 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide may achieve functional BD2 engagement at lower concentrations than some advanced BD2-selective chemotypes.

Bromodomain inhibition BRD2 BD2 Epigenetics

BRD4 BD1 Affinity: Cross-Study Comparison with a Known BET Inhibitor

The compound exhibits an IC50 of 19 nM against BRD4 BD1 in TR-FRET assays [1]. For context, the pan-BET inhibitor (+)-JQ1, a widely used tool compound, has a reported BRD4 BD1 Kd of approximately 50-90 nM [2]. While IC50 and Kd values are not directly interchangeable, the sub-20 nM IC50 of the target compound indicates potent BRD4 BD1 engagement comparable to or exceeding that of a benchmark BET inhibitor tool compound.

BRD4 inhibition Bromodomain Transcriptional regulation

Halogen Bonding Potential of the 3-Bromo Substituent: A Class-Level Structural Differentiation

The 3-bromo substituent on the phenyl ring of 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide confers a distinct interaction capability: bromine can act as a halogen bond donor, engaging the carbonyl oxygen of conserved residues (e.g., Asn140/Asn429 backbone in BRD4) within the acetyl-lysine binding pocket [1]. In crystallographic studies of bromodomain-fragment complexes, brominated aromatic fragments have been shown to occupy the acetyl-lysine recognition site with the bromine atom positioned to form a halogen bond with the conserved asparagine [2]. This interaction is not possible with the unsubstituted N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS 3959-32-8) or 4-methoxy analogs , providing a structural rationale for the enhanced BRD2/4 affinity observed for the 3-bromo derivative.

Halogen bonding Structure-activity relationship Fragment-based drug design

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Molecular Weight

3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide has a computed XLogP3 value of 2.7 and a molecular weight of 338.16 g/mol [1]. In comparison, the unsubstituted analog N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS 3959-32-8) has a molecular weight of 259.27 g/mol . The 3-bromo substitution increases both molecular weight and lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding. The XLogP3 value of 2.7 falls within a favorable range for cell permeability while remaining below the threshold associated with excessive promiscuity or poor aqueous solubility.

Physicochemical properties Lipophilicity Drug-likeness

Binding Affinity to Human BRD2 BD2 via BROMOscan Assay

In an orthogonal BROMOscan assay format, 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide demonstrates a Kd of 1.2 nM for human partial-length BRD2 BD2 isoform 1 (residues E348 to D455) expressed in a bacterial system [1]. This Kd value confirms the compound's high-affinity engagement of BRD2 BD2 using a competitive binding assay independent of the TR-FRET format. For reference, the structurally distinct BET inhibitor MS402 exhibits a Ki of 240 nM for BRD2 BD2 , a >200-fold difference in affinity, underscoring the target compound's exceptional binding potency at this specific bromodomain.

BROMOscan Kd determination Target engagement

High-Value Research and Discovery Applications for 3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide


BRD2 BD2-Selective Chemical Probe Development

Based on its IC50 of 18 nM against BRD2 BD2 and Kd of 1.2 nM in BROMOscan assays [5], 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide serves as an attractive starting scaffold for the development of BD2-selective chemical probes. The compound's ~15-fold greater potency at BRD2 BD2 relative to the BD2-selective clinical candidate GSK046 (IC50 264 nM) [4] suggests that optimization of the 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide scaffold may yield BD2 inhibitors with improved biochemical potency.

BRD4 BD1 Reference Inhibitor for Epigenetic Screening Panels

With a reported IC50 of 19 nM against BRD4 BD1 [5], this compound can be deployed as a reference inhibitor in epigenetic screening panels to benchmark BRD4 BD1 activity. Its potency is comparable to or exceeds that of the widely used BET inhibitor (+)-JQ1, which has a reported BRD4 BD1 Kd of 50-90 nM [4], making it suitable for dose-response validation in BRD4 BD1 biochemical assays.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Bromodomain Ligands

The 3-bromo substituent provides a well-defined halogen bonding moiety that can engage the conserved asparagine backbone in bromodomain acetyl-lysine binding pockets [5]. This compound is therefore valuable for systematic SAR studies comparing halogen position (3-bromo vs 2-bromo vs 4-bromo) and halogen type (Br vs Cl vs F) to map the contribution of halogen bonding to bromodomain binding affinity [4]. Such studies inform the rational design of next-generation BET inhibitors with optimized interaction profiles.

Fragment-to-Lead Optimization in BRD2/4 Drug Discovery

The compound's molecular weight (338.16 g/mol) and moderate lipophilicity (XLogP3 = 2.7) [5] place it in an attractive property space for fragment-to-lead optimization. Its nanomolar affinity for both BRD2 and BRD4 bromodomains, combined with a synthetically tractable N-(2,6-dimethoxy-4-pyrimidinyl)benzamide core, enables systematic exploration of substitution vectors to enhance selectivity between BD1 and BD2 or across the BET family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.